molecular formula C5H5F2NO B15278221 2,6-Difluoropyridine hydrate CAS No. 511519-47-4

2,6-Difluoropyridine hydrate

Cat. No.: B15278221
CAS No.: 511519-47-4
M. Wt: 133.10 g/mol
InChI Key: VAMBFYQXFNKAMG-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine hydrate is a fluorinated pyridine derivative. It is a compound of interest in various fields due to its unique chemical properties, which include the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of polyhalogenated pyridines in nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorinating agents and optimized reaction conditions are key factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoropyridine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Difluoropyridine hydrate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

2,6-Difluoropyridine hydrate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other fluorinated pyridines .

Properties

CAS No.

511519-47-4

Molecular Formula

C5H5F2NO

Molecular Weight

133.10 g/mol

IUPAC Name

2,6-difluoropyridine;hydrate

InChI

InChI=1S/C5H3F2N.H2O/c6-4-2-1-3-5(7)8-4;/h1-3H;1H2

InChI Key

VAMBFYQXFNKAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)F.O

Origin of Product

United States

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